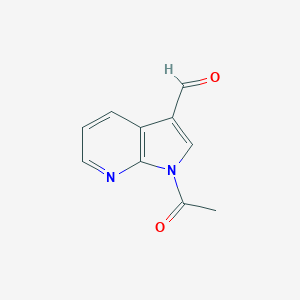

1-Acetyl-3-formyl-7-azaindole

Overview

Description

1-Acetyl-3-formyl-7-azaindole (1-AFA) is an organic compound that is of interest to scientists due to its potential as a synthetic tool and its application in scientific research. It is a derivative of the azaindole class of compounds, and its structure is composed of a seven-membered ring with a nitrogen atom at the center. It is a white, crystalline solid with a melting point of 118-119°C and a boiling point of 263°C. 1-AFA has been studied for its potential use in a variety of applications, including synthesis of organic compounds, drug discovery, and biochemistry.

Scientific Research Applications

Therapeutic Applications in Pulmonary Hypertension

1-Acetyl-3-formyl-7-azaindole, as part of the azaindole family, has shown potential in treating pulmonary hypertension (PH). Specifically, azaindole derivatives have demonstrated inhibitory effects on hypoxic pulmonary vasoconstriction and proliferation of pulmonary arterial smooth muscle cells in vitro. Their therapeutic efficacy includes improvements in hemodynamics and reduction in right ventricular hypertrophy in animal models, suggesting potential applications in treating PH due to potent vasorelaxant and antiproliferative effects (Dahal et al., 2010).

Role in Kinase Inhibition for Drug Discovery

Azaindole derivatives, including this compound, are increasingly used as kinase inhibitors, contributing significantly to drug discovery and innovation. These derivatives target various protein kinases, and their efficacy stems from their ability to mimic the purine ring of ATP, acting as competitive inhibitors. The unique structural and binding properties of these derivatives, supported by X-ray crystallography data, offer insights for designing more potent and selective inhibitors (Mérour et al., 2014).

Potential in 5-HT3 Receptor Antagonism

Azabicycloalkaneacetamide derivatives of this compound have exhibited activities as 5-HT3 (serotonin-3) receptor antagonists. The modification of the azaindole moiety has been crucial in enhancing the activity, indicating its potential in the development of new therapeutic agents targeting serotonin receptors. These findings are particularly significant for designing drugs aimed at controlling conditions like nausea and vomiting, often mediated by 5-HT3 receptors (Kato et al., 1995).

Applications in Cancer Therapy

The azaindole framework is pivotal in the design of therapeutics for various types of cancer. Derivatives of this compound have shown promising results in preclinical studies, acting as kinase inhibitors and impacting cellular pathways involved in cancer progression. The capacity to modulate kinase activity offers a pathway to developing targeted cancer therapies, addressing the need for more effective and less toxic treatment options (El-Gamal & Anbar, 2017).

Mechanism of Action

Mode of Action

It is known that azaindole derivatives can interact with various cellular components, potentially altering their function .

Pharmacokinetics

As a small molecule with a molecular weight of 188.18 , it is likely to have good absorption and distribution properties.

Result of Action

As an azaindole derivative, it may have a broad range of effects depending on the specific targets it interacts with .

properties

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

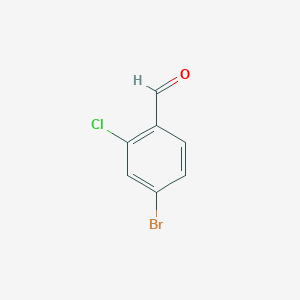

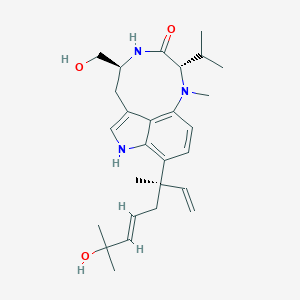

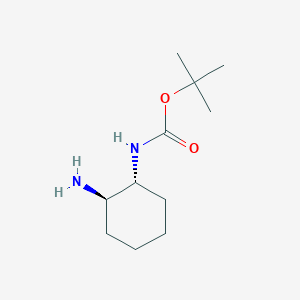

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)

![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)